molecular formula C4H14NNaO8P2 B13007256 Alendronate monosodium monohydrate CAS No. 260055-05-8

Alendronate monosodium monohydrate

Cat. No.: B13007256
CAS No.: 260055-05-8
M. Wt: 289.09 g/mol
InChI Key: DUYCFMAOEDAKDN-UHFFFAOYSA-M
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Description

Alendronate monosodium monohydrate is a nitrogen-containing bisphosphonate used primarily to treat and prevent osteoporosis and other bone diseases. It works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Alendronate monosodium monohydrate is unique due to its high potency and effectiveness in increasing bone mineral density and reducing fracture risk. It is more potent than some other bisphosphonates, such as etidronate .

Biological Activity

Alendronate monosodium monohydrate, a bisphosphonate compound, is primarily used in the treatment and prevention of osteoporosis and other bone-related conditions. Its biological activity is characterized by its ability to inhibit osteoclast-mediated bone resorption, thereby increasing bone mineral density (BMD) and reducing fracture risk.

Alendronate acts by binding to hydroxyapatite in bone, particularly at sites of active resorption. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound does not affect the recruitment or attachment of osteoclasts but rather impairs their function, leading to decreased bone turnover and increased BMD.

  • Inhibition of Bone Resorption : Clinical studies have shown that alendronate significantly reduces markers of bone resorption such as cross-linked N-telopeptides of type 1 collagen (NTx) by approximately 60% with doses of 5 and 10 mg/day .
  • Impact on Bone Formation : Alendronate also affects markers of bone formation, including a reduction in bone-specific alkaline phosphatase (BSAP) levels by 15-30% .

Pharmacokinetics

Alendronate is absorbed poorly from the gastrointestinal tract, with bioavailability estimated at about 0.7% when administered orally. The pharmacokinetics are influenced by factors such as food intake and the presence of calcium in the diet, which can significantly decrease absorption.

  • Absorption : Approximately 40% of an oral dose reaches systemic circulation in fasting conditions; however, this is reduced to less than 1% when taken with food .
  • Distribution : After administration, alendronate is rapidly distributed to bone tissues and has a long half-life due to its strong affinity for bone mineral .

Clinical Efficacy

Numerous clinical trials have established the efficacy of alendronate in increasing BMD and reducing fracture risk among various populations:

  • Osteoporosis Treatment : In postmenopausal women with osteoporosis, alendronate has shown significant increases in BMD at the lumbar spine (4.9%) and total hip (3.0%) after one year compared to placebo .
  • Long-term Studies : A five-year study indicated that patients treated with alendronate experienced a decrease in urinary NTx levels by 46.1% at three months and maintained significant increases in lumbar spine BMD (+14.2%) over seven years without serious adverse events .

Study 1: Efficacy in Postmenopausal Women

A randomized controlled trial involving 1908 postmenopausal women demonstrated that daily administration of alendronate resulted in a significant reduction in vertebral fractures by 47% compared to placebo over three years .

Study 2: Long-term Safety Profile

In a long-term safety study involving elderly patients, alendronate treatment was associated with a significant increase in BMD and a low incidence of adverse effects such as osteonecrosis of the jaw or atypical femoral fractures .

Data Summary

ParameterBaselineAfter Treatment (1 Year)Change (%)
Lumbar Spine BMDX g/cm²Y g/cm²+4.9
Total Hip BMDX g/cm²Y g/cm²+3.0
Urinary NTx (marker of resorption)A nmol/LB nmol/L-60
Serum BSAP (marker of formation)C U/LD U/L-30

Properties

CAS No.

260055-05-8

Molecular Formula

C4H14NNaO8P2

Molecular Weight

289.09 g/mol

IUPAC Name

sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate;hydrate

InChI

InChI=1S/C4H13NO7P2.Na.H2O/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);;1H2/q;+1;/p-1

InChI Key

DUYCFMAOEDAKDN-UHFFFAOYSA-M

Canonical SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.O.[Na+]

Origin of Product

United States

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